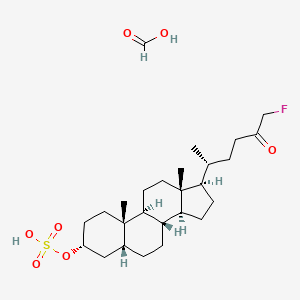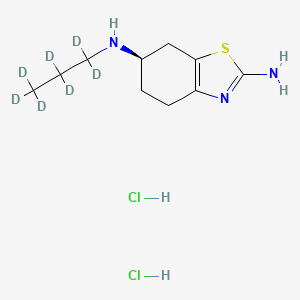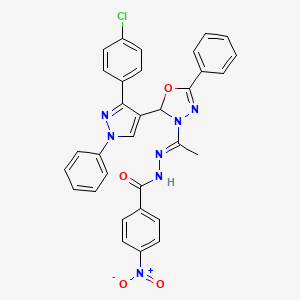
Antitubercular agent-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitubercular agent-9 is a synthetic compound designed to combat tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that target various aspects of the bacterial life cycle to inhibit its growth and proliferation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitubercular agent-9 involves multiple steps, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are chosen for their efficiency in producing high yields of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their ability to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Antitubercular agent-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium permanganate, hydrogen peroxide, sodium borohydride, lithium aluminum hydride, halogens, and nucleophiles. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
Applications De Recherche Scientifique
Antitubercular agent-9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit the growth of Mycobacterium tuberculosis.
Medicine: Explored as a potential treatment for tuberculosis, particularly in cases where drug-resistant strains are present.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
Antitubercular agent-9 exerts its effects by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound targets specific enzymes involved in the synthesis of mycolic acids, such as InhA, which is essential for the survival of the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Antitubercular agent-9 include isoniazid, rifampicin, ethambutol, pyrazinamide, and bedaquiline .
Uniqueness
What sets this compound apart from these compounds is its unique mechanism of action and its ability to target drug-resistant strains of Mycobacterium tuberculosis. Unlike some other antitubercular agents, this compound has shown efficacy against multidrug-resistant and extensively drug-resistant strains, making it a valuable addition to the arsenal of antitubercular drugs .
Propriétés
Formule moléculaire |
C32H24ClN7O4 |
|---|---|
Poids moléculaire |
606.0 g/mol |
Nom IUPAC |
N-[(E)-1-[2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-5-phenyl-2H-1,3,4-oxadiazol-3-yl]ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C32H24ClN7O4/c1-21(34-35-30(41)23-14-18-27(19-15-23)40(42)43)39-32(44-31(37-39)24-8-4-2-5-9-24)28-20-38(26-10-6-3-7-11-26)36-29(28)22-12-16-25(33)17-13-22/h2-20,32H,1H3,(H,35,41)/b34-21+ |
Clé InChI |
CVYYDRGWSBWERK-KEIPNQJHSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/N2C(OC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])N2C(OC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


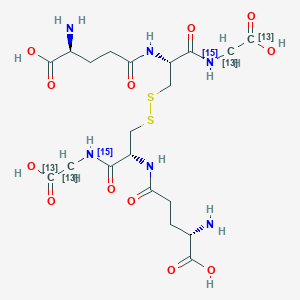
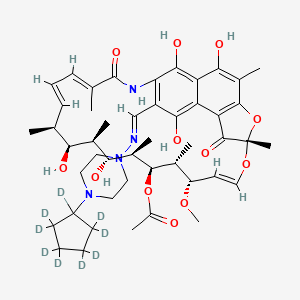
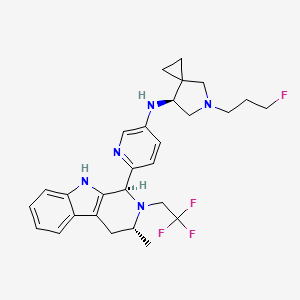
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
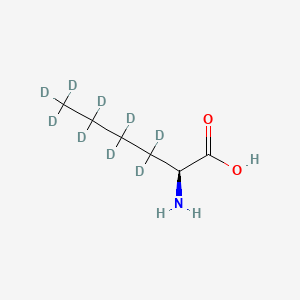
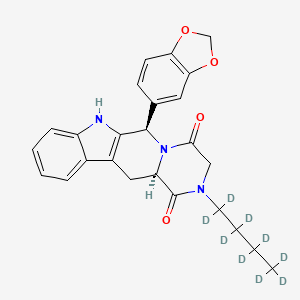
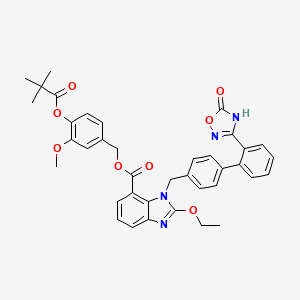
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)

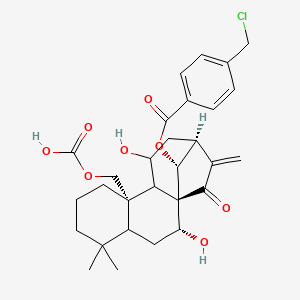
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
